pentafluoropropylamidine
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Overview
Description
It is highly stable and hydrophobic, exhibiting excellent thermal and chemical stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of perfluoropropanamidine involves several methods, including:
Organometallic Heck-type cross-coupling: This method involves the coupling of organometallic reagents with halides under palladium catalysis.
Nucleophilic displacement: This method involves the substitution of a leaving group by a nucleophile.
Wittig-Horner reaction: This method involves the reaction of phosphonium ylides with carbonyl compounds to form alkenes.
Industrial Production Methods: Industrial production of perfluoropropanamidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial production, with careful control of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: pentafluoropropylamidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction may yield perfluorinated amines.
Scientific Research Applications
pentafluoropropylamidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic molecules and heterocyclic structures.
Biology: Used in the development of fluorescent probes for molecular detection.
Industry: Used in the production of high-performance materials due to its thermal and chemical stability.
Mechanism of Action
The mechanism of action of perfluoropropanamidine involves its interaction with specific molecular targets and pathways. One established mechanism is the activation of the nuclear receptor PPARα, which plays a role in regulating lipid metabolism and inflammation . Other potential mechanisms include interference with protein binding and partitioning into lipid bilayers, leading to changes in cellular function .
Comparison with Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorobutanesulfonic acid (PFBS)
Comparison: pentafluoropropylamidine is unique due to its specific chemical structure and properties. Compared to other perfluorinated compounds, it exhibits higher thermal and chemical stability, making it suitable for applications requiring extreme conditions . Additionally, its hydrophobic nature and stability make it an ideal candidate for use in various industrial and scientific applications.
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5N2/c4-2(5,1(9)10)3(6,7)8/h(H3,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRVJNUSAVOPFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(C(F)(F)F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394964 |
Source
|
Record name | Pentafluoropropylamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422-62-8 |
Source
|
Record name | 2,2,3,3,3-Pentafluoropropanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=422-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluoropropylamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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